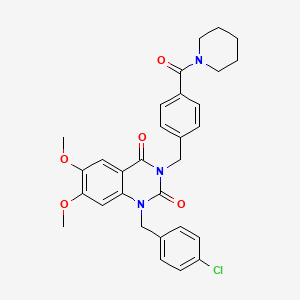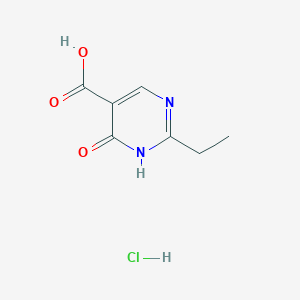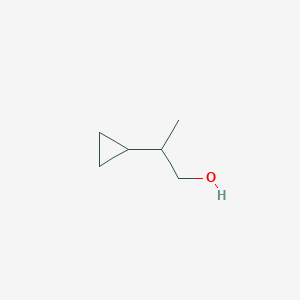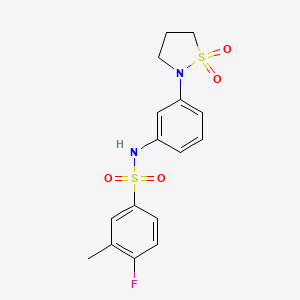![molecular formula C28H24N2 B2423247 13-(2,5-ジメチルベンジル)-6,13-ジヒドロ-5H-インドロ[3,2-c]アクリジン CAS No. 860644-58-2](/img/structure/B2423247.png)
13-(2,5-ジメチルベンジル)-6,13-ジヒドロ-5H-インドロ[3,2-c]アクリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound belonging to the acridine family Acridines are known for their broad spectrum of biological activities and unique chemical properties
科学的研究の応用
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells.
作用機序
Target of Action
The primary targets of acridine-based compounds, such as 13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine, are DNA and related enzymes . These targets play a crucial role in cell biology, particularly in the replication and transcription processes.
Mode of Action
The compound interacts with its targets primarily through a process known as DNA intercalation . This involves the planar aromatic rings of the compound inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore of the compound between the base pairs of the DNA . This interaction can cause the DNA helix to unwind .
Biochemical Pathways
The intercalation of the compound into the DNA disrupts the normal biochemical pathways involving DNA and related enzymes . This disruption can affect processes such as DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of acridine-based compounds involve the balance of absorption, distribution, metabolism, and excretion (ADME) processes . These processes are crucial for the compound’s bioavailability and therapeutic action . The ability of these compounds to penetrate the blood-brain barrier is also important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA processes and the induction of cell death . This can lead to the inhibition of tumor growth in the case of cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . Rapid metabolism of some acridines can lead to failure of the drugs in clinical trials . Therefore, understanding the action environment is crucial for optimizing the therapeutic use of these compounds.
生化学分析
Biochemical Properties
The compound 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesAcridine derivatives are known to interact with DNA and can act as DNA intercalators .
Cellular Effects
The effects of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with an appropriate indole derivative, followed by cyclization to form the acridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research .
特性
IUPAC Name |
13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJIPUQRZXFZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)

![N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2423173.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)


![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride](/img/structure/B2423182.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2423183.png)

